

# Forvisirvat as an alternative for treatmentresistant depression

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of Esketamine and Other Alternatives for Treatment-Resistant Depression

For researchers, scientists, and drug development professionals, the challenge of treatment-resistant depression (TRD) necessitates a thorough understanding of novel therapeutic avenues. TRD is generally defined as a major depressive disorder that does not respond adequately to at least two different antidepressant medications taken at a sufficient dose and for a long enough duration.[1] This guide provides a detailed comparison of esketamine, a newer FDA-approved treatment for TRD, with other therapeutic alternatives, supported by experimental data and detailed methodologies.

### **Esketamine: A Glutamatergic Modulator**

Esketamine, the S-enantiomer of ketamine, offers a distinct mechanism of action compared to traditional monoaminergic antidepressants.[1][2] It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4] The intranasal formulation of esketamine is approved for adults with TRD, in conjunction with an oral antidepressant.[5][6]

#### **Mechanism of Action**

The antidepressant effect of esketamine is believed to be initiated by the blockade of NMDA receptors on GABAergic interneurons.[3] This action inhibits the interneurons, leading to a surge of glutamate, the primary excitatory neurotransmitter in the brain.[3][7] The increased glutamate then stimulates  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA)



receptors.[3][4] This stimulation triggers downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways, which are crucial for neuroplasticity and synaptogenesis.[3][8][9] This process is thought to rapidly restore synaptic connections in brain regions implicated in mood and emotional regulation.[4]



Click to download full resolution via product page

Esketamine's Proposed Mechanism of Action

## **Clinical Efficacy of Esketamine**

Multiple Phase 3 clinical trials have evaluated the efficacy of esketamine nasal spray in adults with TRD. The primary efficacy endpoint in these studies was often the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. A higher score on the MADRS indicates more severe depression.



| Clinical<br>Trial                         | Treatmen<br>t Group                                       | N                               | Primary Endpoint (Change in MADRS Score) | Respons<br>e Rate*     | Remissio<br>n Rate**          | Citation(s<br>) |
|-------------------------------------------|-----------------------------------------------------------|---------------------------------|------------------------------------------|------------------------|-------------------------------|-----------------|
| TRANSFO<br>RM-2                           | Esketamin<br>e (56/84<br>mg) + Oral<br>Antidepres<br>sant | 114                             | -21.4                                    | 69.3%                  | 52.6%                         | [10]            |
| Placebo +<br>Oral<br>Antidepres<br>sant   | 109                                                       | -17.4<br>(Difference<br>: -4.0) | 52.3%                                    | 31.2%                  | [10]                          |                 |
| Monothera<br>py Trial                     | Esketamin<br>e (56 mg)<br>Monothera<br>py                 | 86                              | -13 (vs7<br>for<br>placebo)              | ~2-3x<br>placebo       | ~2-3x<br>placebo              | [11][12]        |
| Esketamin<br>e (84 mg)<br>Monothera<br>py | 95                                                        | -14 (vs7<br>for<br>placebo)     | ~2-3x<br>placebo                         | ~2-3x<br>placebo       | [11][12]                      |                 |
| SUSTAIN-<br>3 (Long-<br>term)             | Esketamin<br>e + Oral<br>Antidepres<br>sant               | 1148                            | Sustained reduction from baseline        | 48.5% (at<br>week 112) | 49.6% (at<br>end of<br>phase) | [13][14]        |

<sup>\*</sup>Response is typically defined as a ≥50% reduction in MADRS score from baseline.

# **Experimental Protocol: Esketamine Administration**

<sup>\*\*</sup>Remission is typically defined as a MADRS score ≤12.







The administration of esketamine in a clinical trial setting follows a structured protocol to ensure patient safety and data integrity.

#### **Key Protocol Steps:**

- Screening: Participants are assessed against inclusion/exclusion criteria. A diagnosis of MDD with a history of non-response to at least two oral antidepressants is confirmed.[12][15]
- Baseline Assessment: Pre-treatment evaluation using standardized scales like the MADRS is conducted.[10]
- Induction Phase: Participants typically receive esketamine nasal spray twice a week for the first four weeks. Dosing is flexible, often starting at 56 mg and potentially increasing to 84 mg.[15]
- Monitoring: Post-administration, patients are monitored for at least two hours for adverse effects such as dissociation and sedation, and to check for any increase in blood pressure.
- Maintenance Phase: Following the induction phase, the frequency of administration is reduced to weekly or bi-weekly, depending on the patient's response and tolerability.[15]
- Efficacy Assessment: MADRS scores and other measures are collected at specified time points throughout the trial to evaluate the treatment's effect.[10]





Click to download full resolution via product page

Typical Esketamine Clinical Trial Workflow

# **Comparison with Alternative Treatments for TRD**

While esketamine represents a significant advancement, other established and investigational treatments are also utilized for TRD.



### **Psilocybin**

Psilocybin, a naturally occurring psychedelic compound, is being investigated for its potential in treating TRD.[16] Its primary mechanism of action is as a serotonin 5-HT2A receptor agonist, which is thought to induce changes in brain connectivity and psychological outlook.[17] Clinical trials have shown promising results, with a notable percentage of patients achieving response and remission after a single or two doses combined with psychological support.[16][18]

## **Electroconvulsive Therapy (ECT)**

ECT is a long-established and highly effective treatment for severe and treatment-resistant depression.[19] It involves inducing a brief, controlled seizure through electrical stimulation of the brain under general anesthesia. While the precise mechanism is not fully understood, it is thought to produce widespread neurochemical changes in the brain. Response and remission rates for ECT in TRD are generally high.[19][20]

## **Comparative Efficacy Data**

The following table summarizes the efficacy of esketamine, psilocybin, and ECT in patients with TRD based on available clinical trial data. It is important to note that direct head-to-head trials are limited, and patient populations and study designs may vary.

| Treatment  | Primary<br>Mechanism           | Typical<br>Response<br>Rate       | Typical<br>Remission<br>Rate  | Onset of<br>Action | Citation(s)  |
|------------|--------------------------------|-----------------------------------|-------------------------------|--------------------|--------------|
| Esketamine | NMDA<br>Receptor<br>Antagonist | 69.3%<br>(adjunctive)             | 52.6%<br>(adjunctive)         | Hours to<br>Days   | [6][10]      |
| Psilocybin | 5-HT2A<br>Receptor<br>Agonist  | ~37-45%<br>(after single<br>dose) | ~29% (after single 25mg dose) | Days to<br>Weeks   | [16][18]     |
| ECT        | Neurostimulat<br>ion           | ~60-80%                           | ~50-60%                       | Days to<br>Weeks   | [19][20][21] |

### Conclusion



Esketamine offers a novel and rapid-acting alternative for patients with treatment-resistant depression, operating through the glutamatergic system to promote neuroplasticity. Clinical data supports its efficacy, particularly when used in conjunction with a traditional oral antidepressant. When compared to other alternatives, esketamine provides a unique profile in terms of its mechanism and speed of onset. Psilocybin represents a promising future direction with a distinct serotonergic mechanism, while ECT remains a highly effective option for severe cases. The selection of a treatment for TRD will depend on a comprehensive evaluation of the patient's clinical history, symptom severity, and consideration of the risk-benefit profile of each available option.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Esketamine for treatment resistant depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Esketamine for treatment-resistant depression: A review of clinical evidence (Review) -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of SPRAVATO [jnjmedicalconnect.com]
- 5. RACGP New medication for treatment resistant depression added to PBS [www1.racgp.org.au]
- 6. Battling Treatment Resistant Depression with Esketamine Inspire Behavioral Health [inspirebehavioralhealth.com]
- 7. Treatment-resistant depression: molecular mechanisms and management PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uspharmacist.com [uspharmacist.com]



- 11. alert.psychnews.org [alert.psychnews.org]
- 12. Esketamine Monotherapy in Adults With Treatment-Resistant Depression: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Safety and efficacy with esketamine in treatment-resistant depression: long-term extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. The development of psilocybin therapy for treatment-resistant depression: an update PMC [pmc.ncbi.nlm.nih.gov]
- 17. Depression Treatment Resistant Clinical Research Trials | CenterWatch [centerwatch.com]
- 18. psychiatryonline.org [psychiatryonline.org]
- 19. Efficacy of electroconvulsive therapy as a potential first-choice treatment in treatmentresistant depression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Response to electroconvulsive therapy in treatment-resistant depression: nationwide observational follow-up study | BJPsych Open | Cambridge Core [cambridge.org]
- 21. Electroconvulsive therapy Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Forvisirvat as an alternative for treatment-resistant depression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586546#forvisirvat-as-an-alternative-for-treatment-resistant-depression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com